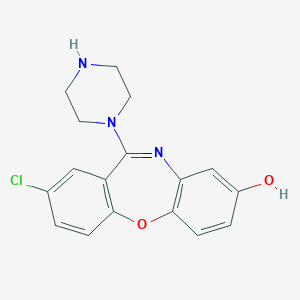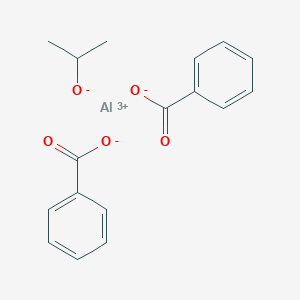
Aluminum;propan-2-olate;dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum;propan-2-olate;dibenzoate is a chemical compound that has been extensively studied in scientific research due to its unique properties. It is commonly used in laboratory experiments as a catalyst and has shown potential in various fields of research, including material science, organic chemistry, and biochemistry.
Mecanismo De Acción
The mechanism of action of Aluminum;propan-2-olate;dibenzoate as a catalyst is based on its ability to activate certain functional groups in organic compounds. It works by coordinating with the functional group, which leads to the formation of an intermediate complex. This intermediate complex then undergoes a series of reactions, resulting in the desired product.
Efectos Bioquímicos Y Fisiológicos
While Aluminum;propan-2-olate;dibenzoate has been extensively studied in laboratory experiments, there is limited research on its biochemical and physiological effects. However, it has been shown to have low toxicity levels, making it a safe choice for laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Aluminum;propan-2-olate;dibenzoate as a catalyst is its high reactivity and selectivity. It is also relatively inexpensive and readily available, making it a popular choice for laboratory experiments. However, its use is limited to certain types of reactions, and it may not be suitable for all experimental conditions.
Direcciones Futuras
There are several future directions for research on Aluminum;propan-2-olate;dibenzoate. One area of interest is its potential application in the production of renewable energy sources, such as biofuels. Additionally, further research is needed to explore its potential use in the production of pharmaceuticals and other valuable chemicals. Finally, there is a need for more studies on its biochemical and physiological effects, particularly in the context of human exposure.
In conclusion, Aluminum;propan-2-olate;dibenzoate is a versatile and useful compound that has shown potential in various fields of scientific research. Its unique properties as a catalyst make it a popular choice for laboratory experiments, and there are several promising future directions for research on this compound.
Métodos De Síntesis
The synthesis of Aluminum;propan-2-olate;dibenzoate can be achieved through the reaction of aluminum isopropoxide with dibenzoic acid in the presence of a solvent such as toluene or benzene. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
Aluminum;propan-2-olate;dibenzoate is widely used as a catalyst in various scientific research applications. It has been used in the synthesis of organic compounds, including the preparation of esters, amides, and ethers. Additionally, it has been used in the production of polymers, such as polyesters and polycarbonates.
Propiedades
Número CAS |
105442-85-1 |
|---|---|
Nombre del producto |
Aluminum;propan-2-olate;dibenzoate |
Fórmula molecular |
C17H17AlO5 |
Peso molecular |
328.29 g/mol |
Nombre IUPAC |
aluminum;propan-2-olate;dibenzoate |
InChI |
InChI=1S/2C7H6O2.C3H7O.Al/c2*8-7(9)6-4-2-1-3-5-6;1-3(2)4;/h2*1-5H,(H,8,9);3H,1-2H3;/q;;-1;+3/p-2 |
Clave InChI |
TZPOMCMYQHNEJQ-UHFFFAOYSA-L |
SMILES |
CC(C)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Al+3] |
SMILES canónico |
CC(C)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



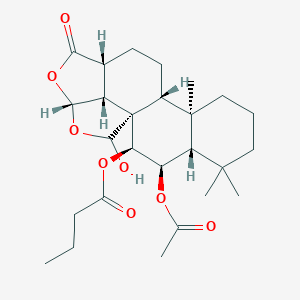
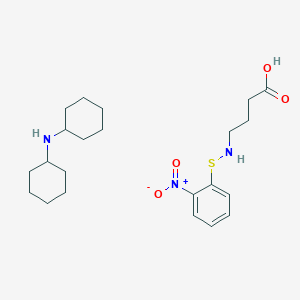
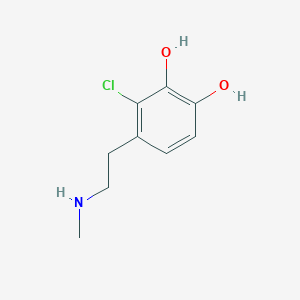
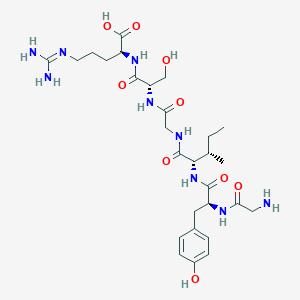
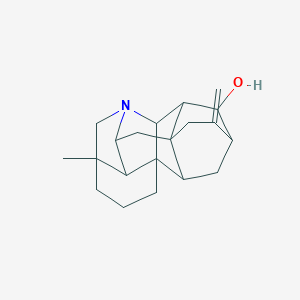

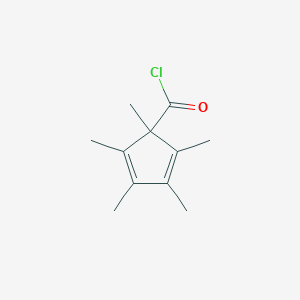
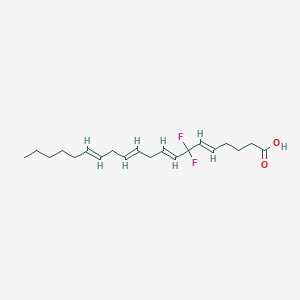
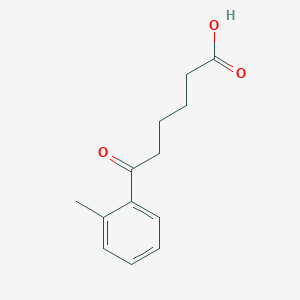
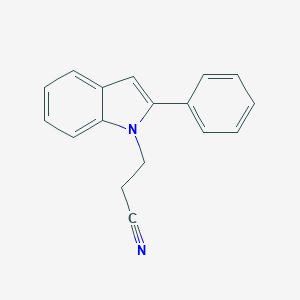
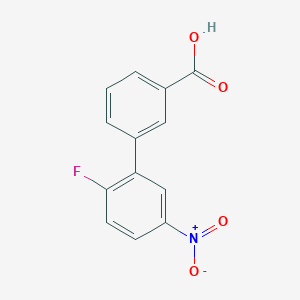
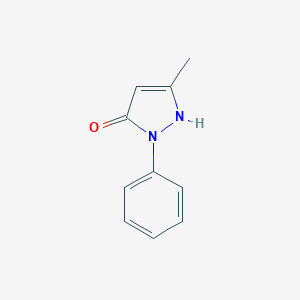
![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)
